Ido-IN-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

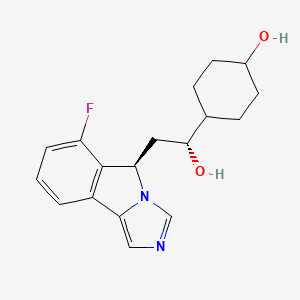

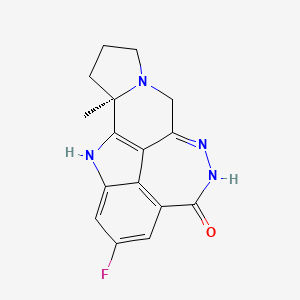

Ido-IN-5 is a potent human IDO inhibitor with an IC50 of 1-10 μM . It is also known as NLG-1489 . The molecular formula of this compound is C18H21FN2O2 and it has a molecular weight of 316.37 .

Molecular Structure Analysis

This compound has a complex molecular structure. The IUPAC name for this compound is 4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol . The InChI key for this compound is YGACXVRLDHEXKY-LRBMDJJVSA-N .

Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid. It has a solubility of 10 mM in DMSO . The molecular weight of this compound is 316.37 .

科学的研究の応用

Tryptanthrin derivatives as potent IDO inhibitors : A study found that tryptanthrin and its derivatives are novel, potent inhibitors of IDO-1. One derivative, 5c, showed significant inhibitory activity and suppressed tumor growth in Lewis lung cancer (LLC) tumor-bearing mice. It also reduced the numbers of regulatory T cells, which can hinder efficient antitumor immune responses (Yang et al., 2013).

IDO pathways in cancer : IDO plays a central role in malignant development and progression by supporting pathogenic inflammatory processes and immune tolerance to tumor antigens. Its activation affects various immune cells and promotes tumor angiogenesis. Small-molecule IDO inhibitors have shown anticancer activity and can enhance the effectiveness of immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).

Rational design of IDO inhibitors : An evolutionary docking algorithm was used to design new IDO inhibitors. This approach yielded several new low-molecular weight inhibitor scaffolds with nanomolar potency, confirming the potential of targeted design in developing effective IDO inhibitors (Röhrig et al., 2010).

Nanomedicine and IDO inhibitors in cancer immunotherapy : Nanoparticle-based drug delivery is emerging as a significant method in cancer immunotherapy. IDO inhibition is a crucial research area, and combining nanoparticle technology with IDO inhibitors offers a promising direction for cancer therapeutic innovations (Zulfiqar et al., 2017).

Naphthoquinone-based IDO inhibitors : A new class of naphthoquinone-based IDO inhibitors has been identified, with compounds exhibiting low nanomolar potency. This class includes natural products like menadione, which demonstrated antitumor activity in mouse tumor models (Kumar et al., 2008).

作用機序

将来の方向性

The future directions of Ido-IN-5 research could involve developing predictive biomarkers to identify patient populations that would gain maximum benefit from a combination therapy with IDO-1 inhibitors . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

特性

IUPAC Name |

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LRBMDJJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129668 |

Source

|

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402837-79-9 |

Source

|

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)